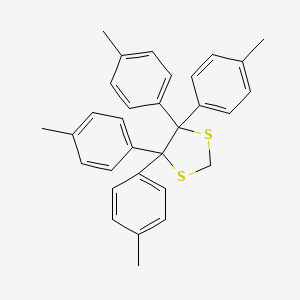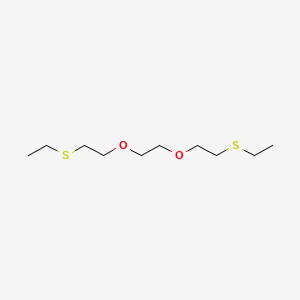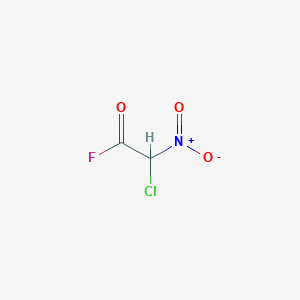
4-(3-Ethenylphenyl)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethenylphenyl)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 3-ethenylphenyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-(3-Ethenylphenyl)butanoic acid.
Reduction: 4-(3-Ethenylphenyl)butane.
Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethenylphenyl)butan-1-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Ethenylphenyl)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: A simple alcohol with a four-carbon chain and a hydroxyl group at the first carbon.
3-Buten-1-ol: An alcohol with a double bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon.
4-Phenylbutan-1-ol: An alcohol with a phenyl group attached to the fourth carbon and a hydroxyl group at the first carbon.
Uniqueness
4-(3-Ethenylphenyl)butan-1-OL is unique due to the presence of both an ethenyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler alcohols.
Eigenschaften
CAS-Nummer |
113538-75-3 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-(3-ethenylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2 |
InChI-Schlüssel |
NLXUSSJQGWFJFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC(=C1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
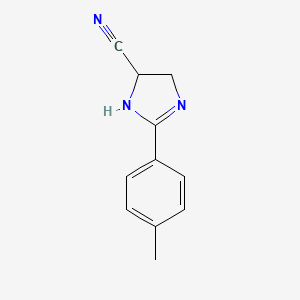
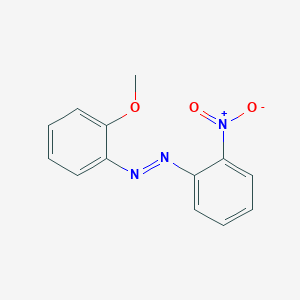
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
